REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)(Cl)=O.[CH3:16][NH2:17]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([NH:17][CH3:16])=[O:8]
|
Name
|
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)C
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1.5 h
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Duration
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1.5 h
|
Type
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CUSTOM
|
Details
|
Solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
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Details
|
the residue dissolved in DCM (55 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C(=O)NC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 47.9 mmol | |
AMOUNT: MASS | 8.79 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |